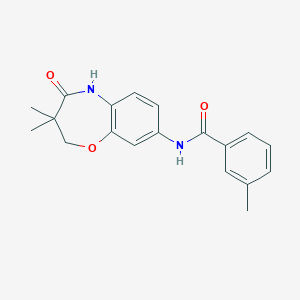

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is a benzoxazepine-derived compound featuring a 3-methylbenzamide substituent. The benzoxazepine core consists of a seven-membered heterocyclic ring with oxygen and nitrogen atoms, while the 3,3-dimethyl and 4-oxo groups contribute to steric and electronic modulation. This compound is synthesized via condensation of a benzoxazepine amine intermediate with 3-methylbenzoyl chloride, followed by characterization using spectroscopic methods (e.g., ¹H/¹³C NMR, IR) and X-ray crystallography, often employing SHELX software for structural refinement .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-5-4-6-13(9-12)17(22)20-14-7-8-15-16(10-14)24-11-19(2,3)18(23)21-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJPKBJZCOZEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide typically involves the following steps:

Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring. This can be achieved through various cyclization reactions, such as the reaction of an amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction. This involves the reaction of the oxazepine derivative with 3-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or oxazepine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as infections, inflammation, and cancer.

Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares structural similarities with several derivatives, differing primarily in substituents on the benzoxazepine ring and the benzamide/sulfonamide moiety. Key analogs include:

Key Observations:

- Electron Modulation : The 3,4-dimethoxybenzamide in introduces electron-donating groups, which may enhance π-π stacking or polar interactions compared to the target’s 3-methylbenzamide.

- Steric Effects : The 3,3-dimethyl groups in the target compound create steric hindrance, possibly limiting rotational freedom compared to the 5-ethyl analog in .

Hydrogen Bonding and Crystal Packing

The benzoxazepine core facilitates hydrogen bonding via its oxygen and nitrogen atoms. The target compound’s 4-oxo group and benzamide NH are likely donors/acceptors, forming motifs such as R₂²(8) or R₁²(6) patterns . In contrast, the sulfonamide in introduces additional hydrogen-bonding sites (SO₂NH), which may stabilize protein-ligand interactions in biological systems.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzoxazepine ring system characterized by a tetrahydro structure and various substituents that enhance its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring. Key steps include:

- Cyclization : Reaction of 3,3-dimethyl-2-butanone with an amine.

- Functional Group Modifications : Introduction of the oxo and methyl groups.

- Purification : Techniques such as crystallization and chromatography are employed to achieve high purity of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have shown that this compound exhibits significant growth inhibition against various human cancer cell lines. For instance:

- Cell Lines Tested : PC-3 (prostate), HCT-15 (colon), T47D (breast), MDA-MB-231 (breast), DU145 (prostate), HT29 (colon), LNCaP (prostate).

- IC50 Values : The compound demonstrated IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (μM) |

|---|---|

| PC-3 | 15.0 |

| HCT-15 | 12.5 |

| T47D | 10.0 |

| MDA-MB-231 | 9.5 |

| DU145 | 14.0 |

| HT29 | 11.0 |

| LNCaP | 13.5 |

These results indicate that the compound could be a promising candidate for further development in cancer therapy.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cancer cells. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It potentially modulates receptor activity linked to tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the benzoxazepine class:

- Study on Antitumor Activity : A comparative analysis demonstrated that derivatives with similar structures exhibited enhanced water solubility and antitumor efficacy against leukemia cell lines.

- Antioxidant Properties : Other derivatives have been evaluated for their antioxidant capabilities, suggesting a broader spectrum of biological activities beyond anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step organic synthesis involving condensation reactions, cyclization of the benzoxazepine core, and subsequent coupling with 3-methylbenzamide. Key steps include:

- Use of potassium carbonate as a base to facilitate ring closure (common in benzoxazepine synthesis) .

- Solvent optimization (e.g., DMF or THF) and temperature control (60–80°C) to stabilize intermediates .

- Purification via column chromatography or HPLC to achieve >95% purity, confirmed by NMR and LC-MS .

- Data Note : Yields range from 40–65% depending on alkyl substituents (e.g., ethyl vs. propyl groups) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify benzoxazepine ring formation and methyl/amide substituents. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 1.2–1.5 ppm (dimethyl groups) .

- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular weight (e.g., calculated m/z 366.5 for C22H26N2O3) .

- X-ray Crystallography : For absolute configuration determination, though limited by crystallinity challenges in benzoxazepines .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Findings :

- Solubility: Moderate in DMSO and DMF, poor in aqueous buffers. Stability: Degrades <10% over 72 hours at 25°C in inert atmospheres .

- Light sensitivity: Decomposes under UV exposure, requiring amber vials for storage .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

- Methodology :

- Target Prediction : Use SwissTargetPrediction or AutoDock Vina to screen against kinases, GPCRs, or epigenetic regulators (e.g., HDACs) based on structural analogs .

- Key Interactions : The 3-methylbenzamide moiety may hydrogen-bond with catalytic residues, while the benzoxazepine core provides hydrophobic stabilization .

- Validation : Follow with in vitro enzymatic assays (e.g., fluorescence-based HDAC inhibition) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?

- Approach :

- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify off-target effects .

- Cell Line Panels : Compare activity in cancer (e.g., MCF-7, HCT116) vs. immune cells (e.g., THP-1) to clarify tissue specificity .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to distinguish apoptosis-related pathways (antitumor) from cytokine modulation (anti-inflammatory) .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

- SAR Insights :

- Benzamide Modifications : Fluorination at the 4-position (CF3) enhances HDAC inhibition (IC50: 0.8 µM vs. 3.2 µM for 3-methyl) .

- Oxazepine Ring Substitutions : Propyl or allyl groups at position 5 improve metabolic stability (t1/2 > 6 hours in liver microsomes) .

- Experimental Design : Synthesize 10–15 analogs with systematic substituent variations and test in parallel assays .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Protocol :

- PK Studies : Administer IV/PO doses (10–50 mg/kg) in rodents, with plasma sampling over 24 hours. LC-MS/MS quantifies compound levels .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .

- Challenge : Low oral bioavailability (<20%) due to poor solubility; consider nanoformulation (e.g., liposomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.